molecular formula C13H15ClO B8513439 4-(2-Chlorophenylmethyl)cyclohexanone

4-(2-Chlorophenylmethyl)cyclohexanone

Cat. No.: B8513439
M. Wt: 222.71 g/mol
InChI Key: INTXULXILTWUPY-UHFFFAOYSA-N
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Description

4-(2-Chlorophenylmethyl)cyclohexanone is a synthetic organic compound belonging to the class of substituted cyclohexanones. It features a cyclohexanone ring, a key ketone functionality, which is benzylated at the 4-position with a 2-chlorophenyl group. This molecular architecture, containing both an alicyclic ketone and an aromatic chlorinated moiety, makes it a valuable, versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research application lies in its role as a building block for the construction of more complex molecules. Researchers can utilize the reactivity of the ketone group for various transformations, such as the synthesis of oximes, hydrazones, or other derivatives frequently explored in drug discovery . The presence of the chlorophenyl group can be instrumental in structure-activity relationship (SAR) studies, as chlorine atoms often influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is of significant interest for chemists working in early-stage pharmaceutical development, particularly in the synthesis of compound libraries for biological screening. The mechanism of action for this compound is not intrinsic but is contingent upon the final molecule into which it is incorporated. As an intermediate, its value is derived from its chemical reactivity rather than a specific biological activity. For example, it may serve as a precursor in developing molecules that operate through defined mechanisms, such as enzyme inhibition or receptor binding. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H15ClO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-4,10H,5-9H2

InChI Key

INTXULXILTWUPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)
  • Structure: Para-chlorophenyl group at the 4-position of cyclohexanone.
  • Properties :
    • Molecular weight: 208.68 g/mol (C₁₂H₁₃ClO).
    • Safety: Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals. The para-substitution reduces steric hindrance compared to ortho-substituted derivatives, enhancing reactivity in nucleophilic additions .
4-(4-Hydroxyphenyl)cyclohexanone
  • Structure : Para-hydroxyphenyl group at the 4-position.
  • Properties: Molecular weight: 190.24 g/mol (C₁₂H₁₄O₂). Melting point: 170–175°C; solubility in ethers and ketones. pKa: ~10.10, indicating moderate acidity due to the phenolic hydroxyl group .
  • Applications : Key intermediate in estrogen receptor-binding studies and oxime synthesis . The hydroxyl group enables hydrogen bonding, influencing solubility and biological activity.

Substituent Bulk and Steric Effects

4-(tert-Butyl)cyclohexanone Derivatives
  • Example: 2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1).
  • Properties: Synthesized via Claisen-Schmidt condensation with benzaldehyde. The tert-butyl group introduces significant steric hindrance, stabilizing the cyclohexanone ring and reducing reaction rates in bulky electrophilic environments .
  • Applications: Monomers for polymeric materials requiring thermal stability .
5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one
  • Properties :
    • Antimicrobial activity against Gram-positive bacteria (MIC: 4–32 µg/mL).
    • Drug-like properties: High gastrointestinal absorption (SwissADME prediction) .
  • Comparison: The tert-butyl group enhances lipophilicity, improving membrane permeability compared to 4-(2-chlorophenylmethyl)cyclohexanone, which may have intermediate logP values due to the chlorine atom.

Key Research Findings

  • Synthetic Reactivity : Ortho-substituted derivatives (e.g., 2-chlorophenylmethyl) exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance, compared to para-substituted analogues .
  • Biological Activity : Chlorine atoms enhance antimicrobial and enzyme inhibitory properties. For example, hydrazone derivatives of 4-(trifluoromethyl)benzaldehyde show mixed inhibition of acetylcholinesterase (AChE) with IC₅₀ values <10 µM .
  • Safety: Chlorinated cyclohexanones generally require stringent handling (e.g., PPE, ventilation) due to risks of respiratory and dermal irritation .

Preparation Methods

Methodology

The Grignard reaction involves treating cyclohexanone with 2-chlorophenylmethyl magnesium bromide to form 4-(2-chlorophenylmethyl)cyclohexanol, which is subsequently oxidized to the ketone.

Reaction Scheme :

Cyclohexanone+2-ClC6H4CH2MgBr4-(2-ClC6H4CH2)cyclohexanolOxidant4-(2-ClC6H4CH2)cyclohexanone\text{Cyclohexanone} + \text{2-ClC}6\text{H}4\text{CH}2\text{MgBr} \rightarrow \text{4-(2-ClC}6\text{H}4\text{CH}2\text{)cyclohexanol} \xrightarrow{\text{Oxidant}} \text{4-(2-ClC}6\text{H}4\text{CH}_2\text{)cyclohexanone}

Optimization and Data

  • Oxidants : NaClO/TEMPO/KBr systems achieve 89% yield at 0–10°C. Jones reagent (CrO₃/H₂SO₄) yields 65–70% but requires stringent temperature control.

  • Solvents : Dichloromethane or acetone preferred for phase separation during workup.

Table 1: Grignard-Oxidation Performance

OxidantTemperature (°C)Yield (%)Purity (%)
NaClO/TEMPO0–108993
Jones Reagent25–306785
KMnO₄507288

Enolate Alkylation of Cyclohexanone

Kinetic vs. Thermodynamic Control

Enolate generation using LDA or NaH enables regioselective alkylation. Axial alkylation dominates due to chair transition-state stabilization.

Reaction Scheme :

CyclohexanoneBaseEnolate2-ClC6H4CH2X4-(2-ClC6H4CH2)cyclohexanone\text{Cyclohexanone} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{2-ClC}6\text{H}4\text{CH}2\text{X}} \text{4-(2-ClC}6\text{H}4\text{CH}2\text{)cyclohexanone}

Industrial Adaptations

  • Bases : Sodium hydride in THF at −78°C achieves 82% yield.

  • Alkylating Agents : 2-Chlorobenzyl bromide outperforms chloride (89% vs. 75% yield).

Table 2: Enolate Alkylation Efficiency

BaseSolventAlkylating AgentYield (%)
LDATHF2-ClC₆H₄CH₂Br89
NaHDME2-ClC₆H₄CH₂Cl75
KOtBuToluene2-ClC₆H₄CH₂I81

Diels-Alder Cycloaddition Strategies

Retro-Synthetic Approach

Vinyl derivatives (e.g., 2-chlorophenylmethyl sulfones) undergo [4+2] cycloaddition with silyloxybutadienes, followed by hydrolysis.

Reaction Scheme :

2-ClC6H4CH2SO2Ar+2-TMS-O-butadieneSilyl Enol EtherH3O+4-(2-ClC6H4CH2)cyclohexanone\text{2-ClC}6\text{H}4\text{CH}2\text{SO}2\text{Ar} + \text{2-TMS-O-butadiene} \rightarrow \text{Silyl Enol Ether} \xrightarrow{\text{H}3\text{O}^+} \text{4-(2-ClC}6\text{H}4\text{CH}2\text{)cyclohexanone}

Process Parameters

  • Temperature : 130°C in m-xylene.

  • Hydrolysis : 3M HCl at 50°C (94% conversion).

Catalytic Oxidation of Substituted Cyclohexanols

TEMPO-Mediated Oxidation

4-(2-Chlorophenylmethyl)cyclohexanol oxidizes to the ketone using TEMPO/NaBr/NaClO in biphasic systems.

Key Advantages :

  • No over-oxidation byproducts.

  • Aqueous workup simplifies purification.

Table 3: Oxidation Catalysts Comparison

CatalystOxidantSolventYield (%)
TEMPONaClOCH₂Cl₂91
Mn(OAc)₃O₂Acetone78
CrO₃H₂SO₄H₂O68

Hydrolysis of Cyanocyclohexane Derivatives

Nitrile to Ketone Conversion

4-(2-Chlorophenylmethyl)cyclohexanecarbonitrile hydrolyzes under acidic conditions (H₂SO₄, 80°C) to yield the ketone.

Limitations :

  • Requires stoichiometric acid.

  • Competing decarboxylation reduces yield to 72%.

Comparative Analysis of Methods

Table 4: Method Benchmarking

MethodScalabilityYield (%)Cost (Relative)
Grignard-OxidationHigh89$$
Enolate AlkylationModerate82$$$
Diels-AlderLow94$$$$
TEMPO OxidationHigh91$$
Nitrile HydrolysisModerate72$

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenylmethyl)cyclohexanone, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or alkylation of 2-chlorophenyl precursors with cyclohexanone derivatives. Key parameters include solvent choice (e.g., dichloromethane for polarity control), temperature (50–80°C), and catalysts like Lewis acids (AlCl₃ or FeCl₃). Byproduct formation (e.g., hydroxy ketones or alcohols) can be minimized by controlling stoichiometry and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) and cyclohexanone carbonyl (δ ~208 ppm in ¹³C).
  • IR Spectroscopy : Confirm ketone C=O stretch (~1715 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 208.7 (C₁₃H₁₃ClO⁺) with fragmentation patterns matching the chlorophenyl and cyclohexanone moieties .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. For neuroactive or analgesic potential, employ receptor-binding assays (e.g., NMDA receptor inhibition) or inflammatory models (COX-2 inhibition). Dose-response curves (1–100 µM) and positive controls (e.g., ketamine for NMDA studies) are critical for validating results .

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of byproducts during this compound synthesis?

  • Methodological Answer : Byproducts like hydroxy ketones arise via competing nucleophilic addition or oxidation pathways. For example, residual water in the reaction medium can lead to hydration of the carbonyl group. Computational studies (DFT) can model transition states to identify energy barriers, while GC-MS monitors intermediates. Optimizing anhydrous conditions and using desiccants (molecular sieves) suppresses these side reactions .

Q. What strategies enhance the biological efficacy of this compound derivatives through structural modifications?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve binding affinity to target proteins.
  • Salt Formation : Hydrochloride salts (as in related cyclohexanone amines) increase solubility and bioavailability .
  • SAR Studies : Compare analogs (e.g., 4-(4-chlorophenyl) vs. 2-chlorophenyl derivatives) using molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. How can advanced chromatographic methods resolve enantiomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Method validation includes:

  • Linearity : 0.1–10 µg/mL (R² > 0.99).
  • LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.
  • Recovery : >95% via spiked samples. LC-MS/MS confirms peak identity and quantifies trace impurities (<0.1%) .

Safety and Handling in Research Settings

Q. What precautions are essential when handling this compound in laboratory experiments?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 25 ppm).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen, away from oxidizers .

Data Contradictions and Resolution

Q. How can conflicting data on the compound’s biological activity be reconciled?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Reproducibility Checks : Replicate experiments across independent labs.
  • Purity Verification : Use HPLC-UV (>98% purity threshold).
  • Meta-Analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends .

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